molecular formula C6H6ClN3O B15131562 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

Cat. No.: B15131562
M. Wt: 171.58 g/mol
InChI Key: IGTKAWAIMCXOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile typically involves the reaction of chloroacetyl chloride with a suitable pyrazole derivative. The reaction is carried out in the presence of an acid-binding agent to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the process involves the use of readily available raw materials and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as refluxing, filtration, and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in medicinal applications, it may inhibit enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-(2-chloroacetyl)-3,4-dihydropyrazole-3-carbonitrile

InChI

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5(4-8)1-2-9-10/h2,5H,1,3H2

InChI Key

IGTKAWAIMCXOIH-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C#N)C(=O)CCl

Origin of Product

United States

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